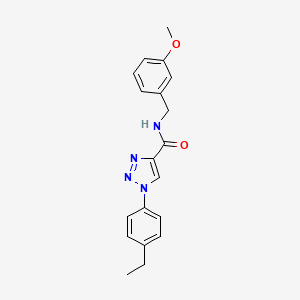

![molecular formula C8H12O3 B2554650 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2445786-48-9](/img/structure/B2554650.png)

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

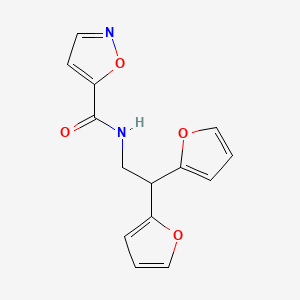

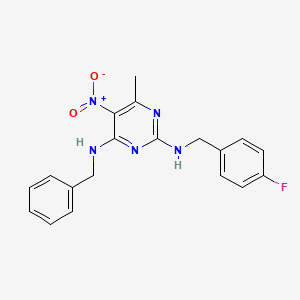

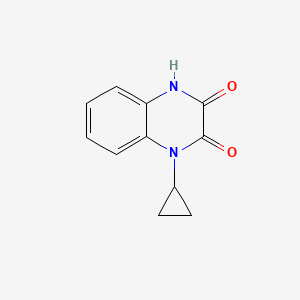

“4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a complex organic compound. It contains a bicyclic structure, which is a structure with two rings . The “2-oxa” part indicates the presence of an oxygen atom in the ring structure . The “carboxylic acid” part indicates the presence of a carboxylic acid functional group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, similar bicyclic structures have been synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition .Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo would depend on the specific conditions and reagents present. Carboxylic acids, for example, can react with bases to form salts, with alcohols to form esters, and can undergo reduction reactions to form alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and the presence of functional groups .Scientific Research Applications

Antimalarial and Antimycobacterial Activities

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, structurally related to 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, have shown promising in vitro activity against Plasmodium falciparum and antimycobacterial properties. These derivatives demonstrate the potential of this class of compounds in developing new treatments for malaria and mycobacterial infections (Ningsanont et al., 2003).

Synthesis and Chemical Properties

The synthesis of 2-Oxabicyclo[2.1.1]hexane derivatives, including methods like intramolecular photocycloaddition and thermolysis, highlights the chemical versatility of these compounds. Their unique chemical properties make them useful in diverse synthetic applications (Kirmse & Mrotzeck, 1988).

Asymmetric Synthesis in Medicinal Chemistry

Asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, related to the core structure of this compound, is significant in medicinal chemistry for the creation of novel, biologically active molecules. These methods are crucial for developing chirally pure pharmaceuticals (Waldmann & Braun, 1991).

Novel Synthetic Pathways and Applications

Innovative synthetic pathways involving 2-Azabicyclo[2.1.1]hexanes and their use in creating insect antifeedants and other biologically active molecules demonstrate the broad applicability of these compounds in both pharmaceutical and agricultural sectors (Stevens & Kimpe, 1996).

Mechanism of Action

Target of Action

Compounds like “4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” are often incorporated into newly developed bio-active compounds . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of “4-Ethyl-2-oxabicyclo[21Similar compounds are believed to act by inhibiting the activity of enzymes involved in the synthesis of important cellular components.

Biochemical Pathways

The affected biochemical pathways of “4-Ethyl-2-oxabicyclo[21Similar compounds have been validated biologically as bioisosteres of ortho- and meta-benzenes .

Result of Action

The molecular and cellular effects of “4-Ethyl-2-oxabicyclo[21Similar compounds have been shown to inhibit the growth of a number of different microorganisms, including bacteria, fungi, and parasites.

Safety and Hazards

Properties

IUPAC Name |

4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-7-3-8(4-7,6(9)10)11-5-7/h2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWXJRBNFWGKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(C1)(OC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)

![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)